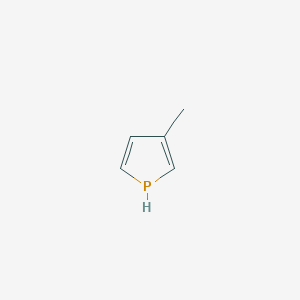

3-Methyl-1H-phosphole

Description

Structure

3D Structure

Properties

CAS No. |

110809-10-4 |

|---|---|

Molecular Formula |

C5H7P |

Molecular Weight |

98.08 g/mol |

IUPAC Name |

3-methyl-1H-phosphole |

InChI |

InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2-4,6H,1H3 |

InChI Key |

VCVZDVCUSFILPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CPC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1h Phosphole and Its Derivatives

General Strategies for Phosphole Ring Formation

The principal synthetic routes to phospholes are categorized based on the bond-forming strategy employed to construct the five-membered phosphorus-containing heterocycle.

The cycloaddition of primary phosphines with 1,3-diynes is a method that has been used for the synthesis of various phosphole derivatives. thieme-connect.de This approach can be performed under basic conditions, with radical initiators, or catalyzed by transition metal salts. The reaction essentially transposes a well-known synthesis for pyrroles to phosphorus chemistry.

Table 1: Examples of Phosphole Synthesis via Cycloaddition of Primary Phosphines with Diynes

| Primary Phosphine (B1218219) | Diyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Lithiated Primary Phosphines | 1,3-Diynes | - | Substituted Phospholes | thieme-connect.de |

| Phenylphosphine | 1,4-Diphenyl-1,3-butadiyne | BuLi | 1,2,5-Triphenylphosphole |

The reaction of primary phosphines or their derivatives with 1,4-dihalobutadienes represents another pathway to phospholes. For instance, reacting 1,2,3,4-tetraphenyl-1,4-dilithio-1,3-butadiene with dihalophosphines yields 2,3,4,5-tetraphenyl-1H-phospholes. While specific examples for 3-methyl-1H-phosphole are not detailed, this method is a viable route for C-substituted phospholes.

The Fagan-Nugent method is a versatile and widely used approach for synthesizing a variety of main group heterocycles, including phospholes. frontiersin.orgacademie-sciences.fr This method involves the formation of a zirconacyclopentadiene intermediate from the reaction of two alkyne molecules with a zirconocene (B1252598) precursor. thieme-connect.de This intermediate then reacts with a dihalophosphine, such as dichlorophenylphosphine, to yield the corresponding phosphole through metallacycle transfer. frontiersin.orgacademie-sciences.frresearchgate.net This method is particularly useful for the synthesis of 2,3,4,5-tetrasubstituted phospholes and has been employed to create various phosphole-based π-conjugated systems. thieme-connect.deresearchgate.net

The synthesis of 2,5-di(heteroaryl)phospholes has been successfully achieved using this method, starting from functionalized 1,7-diynes. academie-sciences.fr A new phosphole derivative, 2,5-di(2-quinolyl)-1-phenylphosphole, was synthesized in high yield (73%) using this approach. tandfonline.comchemrxiv.org

Table 2: Examples of Phosphole Synthesis via the Fagan-Nugent Method

| Zirconacyclopentadiene Source | Dihalophosphine | Product | Yield | Reference |

|---|---|---|---|---|

| From two alkyne molecules | Dichlorophosphines | 2,3,4,5-Tetrasubstituted phospholes | Medium to good | thieme-connect.deacademie-sciences.fr |

| From 1,7-diynes | Dihalogenophosphines | 2,5-Di(heteroaryl)phospholes | Medium to good | academie-sciences.fr |

The McCormack reaction is a classic and effective method for synthesizing phospholenium salts, which are precursors to phospholes. wikipedia.orgwikipedia.org This reaction involves the [2+4] cycloaddition of a 1,3-diene with a phosphonous dihalide (RPCl₂). wikipedia.orgwikipedia.org For the synthesis of 3-methyl-1H-phosphole derivatives, isoprene (B109036) (2-methyl-1,3-butadiene) is a suitable diene. The resulting phospholenium halide can then be dehydrohalogenated to yield the phosphole. wikipedia.org

A well-documented example is the synthesis of 3-methyl-1-phenylphospholene oxide, which can be further processed to the corresponding phosphole. wikipedia.org The dehydrohalogenation of the corresponding 3,4-dibromophospholane has also been used to synthesize sterically crowded phospholes like 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole. acs.org

Table 3: Synthesis of Phospholes via McCormack Reaction and Dehydrohalogenation

| Diene | Phosphonous Dichloride | Intermediate | Product | Reference |

|---|---|---|---|---|

| Isoprene | Phenyldichlorophosphine | 3-Methyl-1-phenylphospholenium chloride | 3-Methyl-1-phenylphosphole | wikipedia.org |

A more recent development in phosphole synthesis is the 1,1-carboboration of bis(alkynyl)phosphines. thieme-connect.de In this method, a bis(alkynyl)phosphine reacts with a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to produce highly substituted 3-borylphospholes through a twofold 1,1-carboboration sequence. nagoya-u.ac.jpresearchgate.net A key limitation of this route is the necessity for a bulky substituent on the phosphorus atom to prevent the borane (B79455) from interacting with the phosphorus lone pair. thieme-connect.de

The reaction of arylbis(pentynyl)phosphines with a frustrated Lewis pair (FLP) has been shown to selectively yield the corresponding phospholes in high yields as orange solids. rsc.org These resulting boryl-substituted phospholes can be further functionalized using Suzuki-Miyaura cross-coupling reactions. nagoya-u.ac.jpresearchgate.net

Table 4: Examples of Phosphole Synthesis via 1,1-Carboboration

| Bis(alkynyl)phosphine | Borane Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Arylbis(phenylethynyl)phosphanes | mes₂PCH₂CH₂B(C₆F₅)₂ (FLP) | Phosphole systems (major product) | Not specified | rsc.org |

| Arylbis(pentynyl)phosphanes | mes₂PCH₂CH₂B(C₆F₅)₂ (FLP) | B(C₆F₅)₂/–CH₂CH₂–Pmes₂ substituted phospholes | High | rsc.org |

Titanacycle-mediated metathesis offers another organometallic route to phospholes and other heteroles. researchgate.net This [2+2+1] process utilizes a titanium reagent to form a five-membered titanacycle intermediate. researchgate.net Subsequent metallacycle transfer with a phosphorus source, such as a dichlorophosphine, yields the phosphole ring. This method has been successfully applied to synthesize various phosphole-heterole π-systems. researchgate.net For instance, diarylacenaphtho[1,2-c]phosphole P-oxides have been synthesized through a Ti(II)-mediated metathesis of a titanacycle with dichloro(phenyl)phosphine. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, including the phosphorus-carbon (P-C) bonds essential for synthesizing substituted phospholes. Current time information in Bangalore, IN. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent or a compound containing an X-H bond, in the presence of a palladium catalyst and a ligand. Current time information in Bangalore, IN.researchgate.net

The Hirao reaction, a specific type of palladium-catalyzed cross-coupling, facilitates the formation of a P-C bond between an aryl halide and a P(O)-H compound, such as a secondary phosphine oxide or an H-phosphinate. researchgate.net This methodology can be applied to construct arylphosphole derivatives. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the P(O)-H compound, transmetalation (or a related process), and reductive elimination to yield the aryl-phosphorus compound and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligands (e.g., phosphines like PCy₃, dppf), and base is critical for achieving high yields and reaction rates. epdf.pub This approach is versatile, tolerating a wide array of functional groups on the coupling partners. epdf.pub

For the synthesis of phosphole derivatives, one could envision coupling a suitably substituted diene precursor with a phosphorus source or functionalizing a pre-formed phosphole ring at a specific position using these powerful catalytic methods.

Photo-promoted Oxidative Cyclization (Mallory Reaction)

The Mallory reaction, a classic photochemical method for synthesizing phenanthrenes via intramolecular cyclization of stilbene-type precursors, has been adapted for the synthesis of condensed phosphole derivatives. A recently developed protocol utilizes visible light irradiation in conjunction with a Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃), to promote the dehydrogenative cyclization of 2,3-diarylbenzophospholes. ntu.edu.sgfrontiersin.orgresearchgate.net This method proceeds efficiently without the need for an external chemical oxidant. ntu.edu.sg

The reaction is initiated by visible light (e.g., blue LEDs) and is compatible with a variety of functional groups and substitution patterns on the aryl rings. ntu.edu.sgresearchgate.net This compatibility allows for the streamlined synthesis of highly condensed dibenzophosphole derivatives, which are of significant interest for applications in materials chemistry due to their optoelectronic properties. frontiersin.orgrsc.org Experimental and computational studies have been employed to elucidate the detailed reaction mechanism. ntu.edu.sgresearchgate.net

Table 1: Examples of Bi(OTf)₃-Assisted Dehydrogenative Mallory Reaction of Phosphole Derivatives The following table presents selected substrates and their corresponding product yields under the specified reaction conditions. Data sourced from Kamiyoshi et al. (2024). researchgate.net

| Substrate (Starting Material) | Product | Yield (%) |

| 1-Phenyl-2,3-bis(4-methoxyphenyl)benzo[b]phosphole | 10,11-Dimethoxy-5-phenyldibenzo[b,d]phosphole | 93 |

| 1-Phenyl-2,3-bis(4-(trifluoromethyl)phenyl)benzo[b]phosphole | 10,11-Bis(trifluoromethyl)-5-phenyldibenzo[b,d]phosphole | 85 |

| 2,3-Di(thiophen-2-yl)-1-phenylbenzo[b]phosphole | 5-Phenyl-dithieno[2,3-b:3',2'-d]phosphole | 89 |

| 2-(4-Methoxyphenyl)-1,3-diphenylbenzo[b]phosphole | 10-Methoxy-5,11-diphenyldibenzo[b,d]phosphole | 88 |

Ring-Opening Metathesis Polymerization Approaches

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. ntu.edu.sg While not a method for synthesizing the 3-methyl-1H-phosphole monomer itself, it is a key strategy for creating advanced polymeric materials from functionalized phosphole derivatives. ntu.edu.sgacs.org The process is typically catalyzed by well-defined transition metal complexes, most notably those containing ruthenium (e.g., Grubbs catalysts) or tungsten. ntu.edu.sgresearchgate.net

In this approach, a monomer containing a strained ring system, such as a norbornene, can be functionalized to carry a 3-methyl-1H-phosphole unit. The ROMP reaction selectively opens the strained ring, leaving the phosphole moiety intact as a pendant group on the resulting polymer backbone. beilstein-journals.org This method allows for excellent control over the polymer's molecular weight, architecture, and functionality, enabling the synthesis of well-defined homopolymers and block copolymers. researchgate.net The innate Lewis basicity of heterocycles like phospholes can sometimes interfere with the metal catalyst, but careful catalyst selection and monomer design can lead to well-controlled polymerizations. researchgate.net The resulting phosphole-containing polymers are investigated for applications in materials science, such as stimuli-responsive materials or ligands for catalysis. beilstein-journals.org

Targeted Synthesis of 3-Methyl-1H-phosphole and Specific Analogues

More direct and specific synthetic routes have been established to produce 3-methyl-1H-phosphole and its close analogues, including its oxide and sterically demanding derivatives.

Preparation via 2-Formylphosphole and 2-Lithiophosphole Intermediates

The functionalization of the phosphole ring at the C2 position is a critical strategy for building more complex derivatives. researchgate.net A key intermediate in this process is the 2-lithiophosphole. This highly reactive species is typically generated via a bromine-lithium exchange reaction from a 2-bromophosphole precursor at low temperatures. frontiersin.orgresearchgate.net

Once formed, the 2-lithiophosphole can react with a wide range of electrophiles to introduce various functional groups. For instance, quenching the 2-lithiophosphole with N,N-dimethylformamide (DMF) would yield the corresponding 2-formylphosphole. This aldehyde is a versatile building block for further transformations. rsc.org For example, a Wittig reaction on the 2-formylphosphole could introduce a vinyl group at the C2 position, or a McMurry coupling reaction could be used to create dimeric structures linked by a double bond. While not explicitly detailed for 3-methyl-1H-phosphole, this sequence represents a standard and powerful organometallic approach for the elaboration of phosphole heterocycles.

Synthesis of 3-Methyl-1-substituted-2,5-dihydro-1H-phosphole Oxides

The synthesis of 3-methyl-1-substituted-2,5-dihydro-1H-phosphole oxides (also known as 1-substituted-3-methyl-3-phospholene 1-oxides) is well-established and provides important precursors for 3-methyl-1H-phospholes. These compounds are typically prepared through a multi-step sequence. A common method is the McCormack cycloaddition, where a 1,3-diene (like isoprene, which provides the 3-methyl group) reacts with a dichlorophosphine (e.g., phenyldichlorophosphine) to form a phospholenium salt. Subsequent hydrolysis yields the desired tertiary phosphine oxide.

These phospholene oxides are stable compounds that can be purified and fully characterized. They serve as crucial intermediates; for example, the P=O bond can be reduced to the corresponding phosphine (the phospholene), and subsequent dehydrogenation can yield the aromatic 3-methyl-1H-phosphole. The synthesis of these oxides has been explored for various P-substituents, and methods for resolving racemic mixtures of these chiral molecules have also been developed.

Table 2: Chemical Data for a Representative 3-Methyl-2,5-dihydro-1H-phosphole Oxide Data for 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide.

| Property | Value |

| Chemical Formula | C₁₁H₁₃PO |

| Molecular Weight | 192.19 g/mol |

| Class | Phosphole Oxide / Phospholene Oxide |

| Key Structural Features | Five-membered phospholene ring, methyl group at C3, phenyl group at P1, P=O double bond |

| Role | Intermediate in the synthesis of phosphole-based ligands and materials |

Synthesis of Sterically Hindered 3-Methylphosphole Derivatives

Introducing bulky substituents at the phosphorus atom can dramatically alter the geometry and electronic properties of the phosphole ring. The synthesis of sterically crowded derivatives, such as 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole, has been accomplished to investigate these effects. A key synthetic step for creating the aromatic phosphole ring in this context is the dehydrohalogenation of a corresponding 3,4-dibromophospholane precursor.

Research has shown that increasing the steric bulk on the P-substituent, for example by using a 2,4,6-trialkylphenyl group, leads to a significant flattening of the normally pyramidal phosphorus atom. This geometric change enhances the electronic delocalization within the phosphole ring, imparting a greater degree of aromatic character compared to less hindered phospholes. These sterically hindered phospholes are often crystalline solids and have been thoroughly characterized by multinuclear NMR spectroscopy. Their unique structural and electronic features make them interesting candidates as ligands in catalysis.

Table 3: Selected NMR Data for 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole Data sourced from Quin et al. (1996).

| Nucleus | Chemical Shift (δ) | Key Coupling Constants |

| ³¹P | 1.8 ppm | - |

| ¹H | - | Unusually large ⁴J(P,H) of 6 Hz to the meta-phenyl proton syn to the P lone pair |

| ¹³C | - | Effects consistent with an orthogonal arrangement of the phosphole and phenyl rings |

Generation of Highly Condensed Phospholes

A significant advancement in the synthesis of highly condensed phospholes, such as dibenzophosphole derivatives, involves the application of a photo-promoted oxidative cyclization known as the Mallory reaction. This method has been refined to proceed under visible light irradiation, assisted by a Bismuth(III) triflate (Bi(OTf)₃) Lewis acid catalyst. A key advantage of this updated protocol is that it can proceed without an external oxidant, constituting a true dehydrogenative reaction.

Historically, such Mallory reactions required harsh conditions, including high-pressure mercury vapor lamps and iodine as an oxidant, which limited the scope of compatible substrates to those with strongly electron-donating groups. More recent developments allowed for iodine-free conditions using UV light and molecular oxygen. The introduction of visible light and a Lewis acid catalyst has further improved the methodology, enabling the streamlined synthesis of a variety of highly condensed dibenzophosphole derivatives with diverse functional groups, which are of interest for applications in materials chemistry. Experimental and computational studies have been employed to understand the detailed reaction mechanism.

The general approach involves the cyclization of 2,3-diarylbenzophospholes. The developed conditions are compatible with various functional groups and substitution patterns on the aryl rings.

Table 1: Selected Examples of Bi(OTf)₃-Assisted Dehydrogenative Mallory Reaction This table is representative of the types of transformations described in the literature and is for illustrative purposes.

| Starting Material (2,3-Diarylbenzophosphole Derivative) | Product (Highly Condensed Dibenzophosphole) | Yield (%) |

| 1-Phenyl-2,3-di(p-tolyl)benzophosphole Oxide | 6-Phenyl-2,10-dimethyldibenzo[b,d]phosphole Oxide | High |

| 1-Phenyl-2,3-di(4-methoxyphenyl)benzophosphole Oxide | 6-Phenyl-2,10-dimethoxydibenzo[b,d]phosphole Oxide | High |

| 1-Phenyl-2,3-di(thien-2-yl)benzophosphole Oxide | 4-Phenyl-4H-dithieno[3,2-b:2',3'-d]phosphole Oxide | Moderate |

Synthesis of Thiophene-Fused Phospholophospholes

The synthesis of thiophene-fused phospholophospholes is a highly specialized area of heterocyclic chemistry. While methodologies exist for the synthesis of various thiophene-fused heterocycles, such as porphyrins rsc.org and siloles mdpi.com, and for general thiophene (B33073) synthesis organic-chemistry.org, specific and established routes for creating a fused system containing both a thiophene and a phospholophosphole core are not widely documented in the surveyed chemical literature. The construction of such a molecule would require a carefully designed strategy to sequentially or concertedly form both the thiophene and the phosphole-based ring systems.

Practical Synthetic Routes for Benzoazaphosphole Analogues

Five-membered heterocyclic compounds containing both phosphorus and nitrogen have gained attention for their potential in pharmacological and materials science applications. nih.gov However, their synthesis has been challenging due to the instability of many phosphorus-containing intermediates in air and water. nih.gov A practical and efficient synthetic route has been developed for 1,3-benzoazaphosphole analogues, specifically targeting molecules like 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.frontiersin.orgazaphosphole . nih.govfrontiersin.org

This route overcomes previous limitations by utilizing 2-aminophenyl(phenyl)phosphine as a key synthetic intermediate. nih.govnih.gov This compound is notably stable in air and can be purified using standard silica-gel column chromatography, making it a highly practical precursor. nih.gov

The synthesis proceeds as follows frontiersin.orgnih.govfrontiersin.org:

Formation of the Precursor : The synthesis begins with a palladium-catalyzed coupling reaction between 2-bromoaniline (B46623) and an appropriate phosphine source, followed by reduction to yield the key intermediate, 2-aminophenyl(phenyl)phosphine. nih.gov

Cyclization : The stable 2-aminophenyl(phenyl)phosphine is then reacted with an aldehyde, such as acetaldehyde, in toluene. The mixture is heated under reflux to induce cyclization, forming the desired 2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.frontiersin.orgazaphosphole ring system. frontiersin.orgnih.gov This reaction has been shown to produce the target compound in good yields. frontiersin.org

Using this key intermediate, derivatives can also be synthesized. For instance, reacting 2-aminophenyl(phenyl)phosphine with 1,1'-thiocarbonyldiimidazole (B131065) allows for the synthesis of 3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.frontiersin.orgazaphosphole-2-thione . frontiersin.org

Table 2: Key Steps in the Synthesis of 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.frontiersin.orgazaphosphole

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

| 1 | 2-Bromoaniline, Ethyl phenylphosphinate | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Ethyl (2-aminophenyl)(phenyl)phosphinate | 62% |

| 2 | Ethyl (2-aminophenyl)(phenyl)phosphinate | LiAlH₄ or DIBAL-H | 2-Aminophenyl(phenyl)phosphine | 72% |

| 3 | 2-Aminophenyl(phenyl)phosphine, Acetaldehyde | Toluene, 120°C, 48h | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.frontiersin.orgazaphosphole | 75-82% |

Formation of Phosphole Sulfides and Borane Adducts

The trivalent phosphorus atom in the phosphole ring possesses a lone pair of electrons, which makes it susceptible to oxidation and allows it to act as a Lewis base. beilstein-journals.org This reactivity can be harnessed to synthesize stable and functionalized derivatives, such as phosphole sulfides and phosphole-borane adducts. These derivatives not only protect the phosphorus atom but also modify the electronic properties of the phosphole ring system. beilstein-journals.orgncl.ac.uk

Phosphole Sulfides : The synthesis of phosphole sulfides is typically achieved through a straightforward reaction of the parent phosphole with elemental sulfur (S₈). beilstein-journals.orgacademie-sciences.frworktribe.comacs.org The reaction involves the oxidation of the P(III) center to a P(V) center, forming a P=S double bond. This conversion is often high-yielding and is a common method for modifying phosphole-containing compounds. beilstein-journals.orgacademie-sciences.fr For example, 2,5-diferrocenyl-1-phenyl-1H-phosphole can be readily converted to its corresponding sulfide (B99878) by reacting it with elemental sulfur. worktribe.comacs.org

Phosphole-Borane Adducts : The lone pair on the phosphorus atom can also coordinate with Lewis acids, such as boranes, to form stable adducts. beilstein-journals.org A common reagent used for this purpose is borane tetrahydrofuran (B95107) complex (BH₃·THF). beilstein-journals.orgacs.org The reaction of a phosphole with BH₃·THF results in the formation of a dative P-B bond, yielding the phosphole-borane adduct. beilstein-journals.org This method is effective for protecting the phosphine functionality and has been used to synthesize a variety of phosphine-borane adducts, including those of complex phosphole systems like benzo[f]naphtho[2,3-b]phosphoindoles. beilstein-journals.orgncl.ac.uk The formation of these adducts can increase the acidity of α-protons, facilitating further synthetic modifications. ncl.ac.uk

Table 3: General Reactions for the Formation of Phosphole Adducts

| Parent Compound Type | Reagent | Product Type |

| Trivalent Phosphole | Elemental Sulfur (S₈) | Phosphole Sulfide (P=S) |

| Trivalent Phosphole | Borane Tetrahydrofuran (BH₃·THF) | Phosphole-Borane Adduct (P-BH₃) |

Synthesis of Phosphole-Containing Porphyrins

Phosphaporphyrins are porphyrin analogues where one of the four pyrrole (B145914) rings is replaced by a phosphole ring. This substitution significantly alters the electronic and coordinating properties of the macrocycle. The synthesis of these core-modified porphyrins is more complex than modifying a pre-existing porphyrin ring.

A primary synthetic route involves a [3+1] condensation strategy. This method typically uses a phosphatripyrrane precursor—a linear molecule containing three pyrrole units linked to a central phosphole. This precursor is then reacted with a 2,5-bis(hydroxymethyl)heterole in an acid-promoted dehydrative condensation reaction, followed by oxidation to achieve the aromatic porphyrin macrocycle.

For instance, a 21-phosphaporphyrin (a P,N₃-porphyrin) can be prepared by condensing a phosphatripyrrane with 2,5-bis[hydroxy(phenyl)methyl]pyrrole. Similarly, a 23-phospha-21-thiaporphyrin (a P,S,N₂-porphyrin) can be synthesized using 2,5-bis[hydroxy(phenyl)methyl]thiophene as the condensation partner. The choice of the heterole for the final condensation step determines the ultimate composition of the porphyrin core. These phosphaporphyrins maintain an 18π aromatic system, though the planarity of the macrocycle can be slightly distorted by the presence of the phosphole ring.

Computational and Theoretical Investigations of Phosphole Aromaticity and Electronic Structure

Aromaticity Assessment in Phospholes

The aromaticity of phospholes, including 3-Methyl-1H-phosphole, is a subject of considerable theoretical interest due to the unique electronic nature of phosphorus compared to other heteroatoms like nitrogen, oxygen, and sulfur. wikipedia.orgijmrset.com

Evaluation using Geometric, Magnetic, and Energetic Indices

A variety of computational indices are employed to quantify the aromatic character of phospholes. Geometric criteria, such as the Julg index and the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization within the ring. kuleuven.bemdpi.com Magnetic indices, most notably the Nucleus-Independent Chemical Shift (NICS), gauge the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity. kuleuven.benih.gov Energetic criteria, such as Aromatic Stabilization Energy (ASE), provide a thermodynamic measure of aromaticity. researchgate.net

For phospholes, these indices collectively indicate a diminished aromaticity compared to their lighter congeners. chempedia.inforesearchgate.net The Bird index, another aromaticity indicator based on bond-equalization, also points to a slight aromatic character for some phosphole derivatives. researchgate.netchempedia.info For instance, a comparison of the Bird indices for various five-membered heterocycles highlights the lower aromaticity of phospholes. chempedia.info The combination of geometric and magnetic criteria provides a powerful approach to analyze π-electron delocalization and aromaticity in these systems. kuleuven.be

| Aromaticity Index | Description | Typical Findings for Phospholes |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric index based on bond length deviation from an ideal aromatic system. Values range from 1 (fully aromatic) to 0 (non-aromatic). | Low values, suggesting non-aromatic character. mdpi.com |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic index calculated at the ring center. Negative values indicate aromaticity, while positive values suggest anti-aromaticity. | Less negative values compared to pyrrole (B145914) and thiophene (B33073), indicating weaker aromaticity. kuleuven.benih.gov |

| Bird Index | Geometric index based on the variation of bond lengths. A value of 100 is assigned to benzene. | Shows slight aromaticity, with values depending on substituents. researchgate.netchempedia.info |

| ASE (Aromatic Stabilization Energy) | Energetic index calculated from isodesmic or homodesmotic reactions. | Lower stabilization energies compared to other five-membered heterocycles. researchgate.net |

Impact of Phosphorus Pyramidalization on Aromaticity

A key structural feature of phospholes that significantly influences their aromaticity is the pyramidal geometry at the phosphorus atom. wikipedia.orgijmrset.com This pyramidalization, where the P-substituent is out of the plane of the five-membered ring, hinders the delocalization of the phosphorus lone pair into the cyclic π-system. wikipedia.orgnih.gov The degree of planarity around the phosphorus atom, often measured by the sum of the bond angles at phosphorus, directly correlates with the aromaticity of the phosphole ring. nih.gov

Theoretical studies have shown that as the pyramidality of the tricoordinate phosphorus decreases, the aromaticity of the phosphole system increases. nih.gov Planarization of the phosphorus atom, which can be induced by bulky substituents or by constraining the phosphorus in a planar environment, leads to a more significant cyclic π-conjugation and enhanced aromatic character. kuleuven.beresearchgate.net However, the energy cost associated with planarizing the phosphorus atom can offset the stabilization gained from increased aromaticity. nih.gov

Role of Hyperconjugation and Conjugation in Cyclic Electron Delocalization

In phospholes, cyclic electron delocalization is not solely dependent on the direct participation of the phosphorus lone pair. Hyperconjugation, which involves the interaction of the electrons in a sigma (σ) orbital with an adjacent empty or partially filled p-orbital or a π-orbital, plays a crucial role. wikipedia.orgscispace.com Specifically, delocalization in the phosphole ring can arise from hyperconjugation involving the exocyclic P-R σ-bond and the π-system of the diene moiety. academie-sciences.fr

Comparative Aromaticity with Other Heterocyclic Systems (e.g., Pyrrole, Thiophene, Furan)

When compared to other common five-membered aromatic heterocycles, phospholes consistently exhibit the lowest degree of aromaticity. wikipedia.orgijmrset.com The order of aromaticity is generally considered to be thiophene > pyrrole > furan (B31954) > phosphole. reddit.compharmaguideline.comnih.gov

This trend can be primarily attributed to the differing abilities of the heteroatoms to delocalize their lone pair of electrons into the π-system. wikipedia.orgpharmaguideline.com The lower electronegativity of sulfur and nitrogen in thiophene and pyrrole, respectively, facilitates lone pair donation. reddit.com In contrast, the phosphorus atom in phosphole is reluctant to delocalize its lone pair, largely due to its pyramidal geometry and the higher s-character of the lone pair orbital. wikipedia.org Consequently, phospholes are often described as weakly aromatic. researchgate.net

| Heterocycle | Heteroatom | Relative Aromaticity | Key Factors |

|---|---|---|---|

| Thiophene | S | High | Effective lone pair delocalization due to lower electronegativity and good orbital overlap. reddit.compharmaguideline.com |

| Pyrrole | N | High | Good lone pair delocalization, contributing to a stable 6π-electron system. reddit.compharmaguideline.com |

| Furan | O | Moderate | Higher electronegativity of oxygen reduces lone pair availability for delocalization. reddit.compharmaguideline.com |

| Phosphole | P | Low | Pyramidal geometry at phosphorus and high s-character of the lone pair hinder delocalization. wikipedia.orgijmrset.com |

Substituent Effects on Aromaticity and Electronic Structure

Substituents on the phosphole ring, particularly at the phosphorus atom and the carbon atoms, can significantly modulate its aromaticity and electronic properties. kuleuven.benih.govacs.org Bulky substituents on the phosphorus atom can force it towards a more planar geometry, thereby increasing π-delocalization and aromaticity. kuleuven.beresearchgate.net

Electron-withdrawing or electron-donating groups at the 2 and 5 positions of the phosphole ring can also influence the electronic structure and, consequently, the aromatic character. nih.gov For instance, the introduction of π-acceptor groups on the phosphorus atom can reduce its pyramidality and enhance conjugation. kuleuven.be Computational studies have systematically explored the effects of various substituents on the molecular and electronic structure of phospholes, providing a means to fine-tune their properties for specific applications. kuleuven.be

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-Methyl-1H-phosphole is characterized by a unique interplay of σ and π orbitals, which is a direct consequence of the phosphorus heteroatom. rsc.orgresearchgate.net Molecular orbital (MO) theory provides a powerful framework for understanding the electronic transitions, reactivity, and other properties of phospholes.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, have been used to determine the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kuleuven.bekuleuven.be The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. kuleuven.be

In phospholes, the HOMO is typically a π-type orbital with significant contribution from the butadiene-like fragment of the ring, while the character of the LUMO can vary depending on the substituents. kuleuven.bekuleuven.be The phosphorus lone pair, due to its high s-character and the pyramidal geometry, often corresponds to a lower-lying σ-type orbital rather than being the HOMO, which is a key difference from pyrrole. kuleuven.be

Substituents have a profound impact on the electronic structure. For example, a methyl group at the 3-position, as in 3-Methyl-1H-phosphole, can influence the orbital energies through inductive and hyperconjugative effects. P-substituents also play a major role; for instance, P-phenyl substitution leads to interactions between the phosphole π-orbitals and the phenyl π-system, resulting in new sets of molecular orbitals. kuleuven.be Computational studies on various substituted phospholes have shown that the HOMO and LUMO energy levels can be significantly altered, which in turn affects their electrochemical and optical properties. kuleuven.benih.gov

HOMO-LUMO Energy Gap Studies

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that helps predict the chemical reactivity and electronic properties of a molecule. researchgate.net Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to study these gaps in phosphole systems.

Studies on related compounds show that the substitution of a pyrrole ring with a phosphole ring in larger molecular systems leads to a lowering of both the HOMO and LUMO energy levels. chemrxiv.org This substitution also results in a reduction of the HOMO-LUMO gap, which is consistent with phosphole being a better electron acceptor than pyrrole. chemrxiv.org For instance, the calculated HOMO-LUMO gap for a phosphole-substituted Y6 derivative was found to be 0.06 eV lower than its pyrrole-containing counterpart. chemrxiv.org

Investigations into substituted 1H-phospholes have shown that substituents on the phosphorus atom can influence the orbital energies. kuleuven.be For example, P-methyl substitution in the parent phosphole destabilizes both the HOMO and HOMO-1 orbitals. kuleuven.be The HOMO-LUMO energy gap is a key factor in determining the potential applications of these molecules in organic functional materials, as it influences their electronic and optical properties. scispace.comkyoto-u.ac.jp

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Y6-P (Phosphole-substituted) | -5.80 | -3.87 | 1.93 | DFT |

| Y6 (Pyrrole-substituted) | -5.69 | -3.70 | 1.99 | DFT |

| 3-Methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | TD-DFT |

Interaction of Phosphorus Lone Pair with the π-System

A defining feature of phospholes is the weak interaction between the phosphorus lone pair and the π-system of the butadiene-like ring structure. researchgate.net The natural pyramidal geometry at the phosphorus center results in poor overlap between the lone pair orbital and the π-orbitals of the carbon backbone. kuleuven.be This limited interaction is a primary reason for the reduced aromaticity of phospholes compared to other five-membered heterocycles like pyrrole, furan, and thiophene. researchgate.netwikipedia.orgresearchgate.net

Orbital interaction diagrams constructed from quantum-chemical techniques illustrate that the phosphole π-system can be conceptualized as a combination of the π-molecular orbitals of a cis-1,3-butadiene unit and the HOMO of a phosphine (B1218219) unit. kuleuven.be In this model, the phosphorus lone pair has difficulty participating in cyclic conjugation, causing phospholes to behave more like a loosely associated system of a phosphine and a diene rather than a fully delocalized aromatic ring. kuleuven.be This lack of delocalization is a key indicator of their nonaromatic character. wikipedia.org The pyramidal environment at the phosphorus atom is thus a critical factor hindering the interaction of the lone pair with the dienic π-system. researchgate.net

Influence of Unsaturated Alpha-Carbon Substituents on Conjugation

The electronic properties of the phosphole ring can be tuned by introducing substituents, particularly at the alpha-carbon positions (C2 and C5). Theoretical studies have shown that placing substituents with strong π-systems, such as phenyl or ethynyl (B1212043) groups, at these positions can significantly enhance π-conjugation across the diene portion of the ring. kuleuven.be

Theoretical Studies of Structure-Property Relationships

Computational chemistry provides powerful tools for establishing relationships between the molecular structure of phospholes and their chemical properties. nih.gov Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, have proven effective for determining the geometries and phosphorus inversion barriers of phosphole structures. kuleuven.benih.gov For calculating the relative stabilities of different isomers, the Møller-Plesset perturbation theory (MP2) method is often better suited. kuleuven.benih.gov

By combining geometric criteria (like the Julg index) and magnetic criteria (like Nucleus-Independent Chemical Shift, NICS), researchers can analyze π-electron delocalization and aromaticity. kuleuven.benih.gov These studies confirm that structural modifications, such as planarizing the phosphorus atom or adding specific substituents, can lead to greater conjugation. kuleuven.benih.gov For instance, a systematic study on the effects of various substituents revealed how their electronic nature influences the spectral and thermochemical properties of 1H-phospholes. kuleuven.be This ability to computationally predict how structural changes will affect molecular properties allows for the rational design and fine-tuning of phosphole-based compounds for specific applications. kuleuven.benih.gov

Reaction Mechanism Calculations (e.g., DFT, MP2)

The mechanisms of reactions involving phospholes, such as cycloadditions and dimerizations, have been extensively investigated using computational methods. DFT and MP2 are the most common tools for mapping out the potential energy surfaces of these reactions. researchgate.netrsc.orgresearchgate.net Functionals like B3LYP are frequently used to study these mechanisms, providing insights into the regioselectivity and stereoselectivity of the reactions. acs.orgimist.ma

For example, the dimerization of phospholes through [4+2] cycloadditions has been examined at the B3LYP level of theory. researchgate.net These calculations help to understand why certain products are formed preferentially and elucidate the electronic and steric factors that control the reaction pathways. researchgate.netacs.org

Activation Energies and Transition State Analysis

A key aspect of mechanistic studies is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and the analysis of the corresponding transition state structures. For the [4+2] cycloaddition reactions of 1-methylphosphole 1-oxide, the activation free energies for the formation of syn and anti transition states have been calculated. sci-hub.se

At the B3LYP/6-31G(d) level of theory, the activation free energy for the syn transition state was found to be 28.8 kcal/mol, while the anti transition state had a significantly higher barrier of 37.1 kcal/mol, indicating a kinetic preference for the syn product. sci-hub.se Similarly, for the dimerization of 1-methylphosphole 1-oxide, the activation energies for the syn and anti transition states were calculated to be 7.7 and 15.7 kcal/mol, respectively, further confirming the favorability of the syn pathway. sci-hub.se

Studies on phosphole dimerization have also revealed that endo transition states are generally lower in energy than their exo counterparts by approximately 1 to 4.5 kcal/mol. researchgate.net The computed energy barriers for sigmatropic rearrangements in phospholes have successfully accounted for experimentally observed reversible equilibria at high temperatures. researchgate.net

| Reaction | Transition State | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Cycloaddition with Ethylene | syn | 28.8 (ΔG) | B3LYP/6-31G(d) |

| anti | 37.1 (ΔG) | B3LYP/6-31G(d) | |

| Dimerization | syn | 7.7 | B3LYP/6-31G(d) |

| anti | 15.7 | B3LYP/6-31G(d) |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For phosphole derivatives, computational methods and experimental techniques like NMR spectroscopy are used to determine the most stable conformations.

Semi-empirical calculations on 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole indicated that while the phosphorus atom remains pyramidal, the ring is noticeably flatter than in 1-phenylphosphole. nih.gov The low-energy conformation predicted by these calculations involves the phosphole and phenyl rings being nearly perpendicular to each other. nih.govacs.org This predicted conformation was subsequently confirmed by detailed NMR studies. nih.govacs.org In other work, low-temperature ¹H NMR was used to determine the rotational barriers for substituents on phosphole-related ylides, allowing for the identification of individual rotamers and the energy required to interconvert between them. rsc.org Such analyses are crucial for understanding how the three-dimensional shape of a molecule influences its reactivity and interactions. kuleuven.be

Phosphorus Inversion Barrier Investigations

Computational studies have been instrumental in elucidating the nature of the phosphorus inversion barrier in phosphole and its derivatives, including 3-Methyl-1H-phosphole. This barrier is a critical parameter as it directly relates to the molecule's aromaticity and the degree of π-electron delocalization. Unlike its aromatic nitrogen analog, pyrrole, 1H-phosphole is known to have a non-planar, pyramidal geometry at the phosphorus atom in its ground state. kuleuven.be The energy required to move the phosphorus atom through the plane of the carbon ring to its inverted pyramidal conformation is the inversion barrier.

The stabilization of the planar transition state through electronic delocalization is significant in phospholes, but it is generally not sufficient to completely overcome the intrinsically high inversion barrier of a trivalent phosphorus atom. kuleuven.be As a result, phospholes typically exhibit a pyramidal ground state, albeit with a substantially reduced inversion barrier compared to simple phosphines. kuleuven.be The magnitude of this barrier is a key indicator of the extent of conjugation and aromatic character; a lower barrier suggests greater stabilization of the planar, π-delocalized transition state. nih.gov

Theoretical investigations have shown that the choice of computational method is important for accurately predicting these barriers. Ab initio calculations have provided key insights into the parent 1H-phosphole. For instance, calculations at the MP2/6-31G(d) level of theory predict an inversion barrier of 17 kcal/mol, while the HF/6-311G(d) level yields a higher value of 24 kcal/mol. scielo.brscielo.br This difference highlights the importance of including electron correlation in these calculations. scielo.br Experimental data from variable temperature NMR studies on a substituted phosphole, 1-isopropyl-2-methyl-5-phenylphosphole, determined an inversion barrier of 16 kcal/mol, which aligns well with the MP2 calculated value for the parent compound. scielo.brscielo.br

The nature and position of substituents on the phosphole ring play a crucial role in modulating the inversion barrier. kuleuven.be While specific computational data for 3-Methyl-1H-phosphole is not detailed in the surveyed literature, general principles can be applied. Substituents can influence the barrier by altering the electronic properties of the ring or by steric effects. For example, introducing additional phosphorus atoms into the ring has been shown to drastically reduce the inversion barrier, thereby increasing the planarity and aromaticity of the system. scielo.brscielo.br Density Functional Theory (DFT) methods, particularly with the B3LYP functional, have been shown to be efficient and provide inversion barriers that are in good agreement with experimental results. kuleuven.benih.gov These computational approaches are vital for analyzing the relationship between the molecular structure, electron conjugation, and the phosphorus inversion barrier. kuleuven.benih.gov

Research Findings on Phosphole Inversion Barriers

| Compound | Method/Basis Set | Calculated Inversion Barrier (kcal/mol) | Source(s) |

| 1H-Phosphole | MP2/6-31G(d) | 17 | scielo.brscielo.br |

| 1H-Phosphole | HF/6-311G(d) | 24 | scielo.brscielo.br |

| 1-isopropyl-2-methyl-5-phenylphosphole | Experimental (VT-NMR) | 16 | scielo.brscielo.br |

Spectroscopic Characterization of 3 Methyl 1h Phosphole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds like 3-Methyl-1H-phosphole. Different NMR active nuclei offer complementary information, painting a comprehensive picture of the molecular structure.

For the sterically crowded 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole, the ³¹P NMR signal appears at δ 1.8. acs.org This value suggests that even with significant steric hindrance, the phosphorus atom retains its pyramidal geometry, though it is noticeably flatter than in 1-phenylphosphole. acs.org The oxide of this phosphole derivative exhibits a detectable ³¹P NMR signal, indicating greater stability compared to less crowded phosphole oxides. acs.org In another example, a 7-phosphanorbornene derivative synthesized from this phosphole oxide shows a significantly downfield ³¹P NMR shift at δ 153.3, a characteristic feature of the syn isomer in this family of compounds. acs.org

The coordination of phosphole derivatives to transition metals also significantly influences the ³¹P NMR chemical shifts. For instance, in palladium(II) complexes with 3,4-dimethyl-1-phenylphosphole (dmpp), the ³¹P NMR signals show smaller downfield shifts compared to complexes with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). oup.com This observation suggests that the palladium-phosphole interaction is primarily driven by σ-donation from the phosphorus atom, with a minor contribution from π-back bonding. oup.com A review of ³¹P NMR coordination shifts for various transition metal complexes with phosphinines and phospholes provides a comprehensive collection of such data. researchgate.net

Table 1: Selected ³¹P NMR Chemical Shifts for 3-Methyl-1H-phosphole Derivatives and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole | Not specified | 1.8 | acs.org |

| Oxide of 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole | Not specified | Detectable signal | acs.org |

| 7-Phosphanorbornene derivative | Not specified | 153.3 | acs.org |

| [Pd(dmpp)₄][BF₄]₂ (dmpp = 3,4-dimethyl-1-phenylphosphole) | CD₂Cl₂ | 34.5 (meso), 37.3 (rac) | oup.com |

| 1-Phenyl-3,4-dimethyl-1H-phosphole | CDCl₃ | -2.1 | researchgate.net |

| 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | Not specified | Not specified | nih.gov |

This table presents a selection of reported ³¹P NMR chemical shifts. The exact values can vary depending on the solvent and experimental conditions.

¹H NMR spectroscopy provides valuable information about the protons in 3-Methyl-1H-phosphole and its derivatives, including their chemical environment, multiplicity, and coupling to other nuclei, particularly ³¹P.

In the case of 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole, the ¹H NMR spectrum reveals an unusually large four-bond coupling constant (⁶J(P,H) = 6 Hz) between the phosphorus atom and the meta-proton on the phenyl ring that is syn to the lone pair on phosphorus. acs.org The absence of coupling to the anti-meta proton supports an orthogonal conformation between the phosphole and phenyl rings. acs.org

For palladium(II) complexes of 3,4-dimethyl-1-phenylphosphole, the ¹H NMR spectrum of complex 1 shows a pseudo-triplet at 5.98 ppm for the ring hydrogens at the 2 and 5 positions and a singlet at 2.00 ppm for the methyl groups. oup.com These signals are shifted upfield compared to the free ligand, indicating the influence of the metal center. oup.com

Table 2: Selected ¹H NMR Data for 3-Methyl-1H-phosphole Derivatives and Related Compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole | Not specified | m-phenyl proton (syn to P lone pair) | Not specified | ⁶J(P,H) = 6 | acs.org |

| [Pd(dmpp)₄][BF₄]₂ | CD₂Cl₂ | Ring H (2,5) | 5.98 (pseudo-triplet) | - | oup.com |

| [Pd(dmpp)₄][BF₄]₂ | CD₂Cl₂ | Methyl groups | 2.00 (s) | - | oup.com |

| 3-Methyl-1-phenyl-2-phospholene 1-oxide | Not specified | - | Data available | - | chemicalbook.com |

| 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | Not specified | - | Data available | - | nih.gov |

This table provides illustrative ¹H NMR data. For complete assignments and detailed spectra, refer to the cited literature.

¹³C NMR spectroscopy complements ¹H and ³¹P NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts of the carbon atoms in the phosphole ring and its substituents are sensitive to their electronic environment and hybridization.

The conformational prediction for 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole, with the phosphole and phenyl rings being approximately orthogonal, is strongly supported by several chemical shift and coupling effects observed in its ¹³C NMR spectrum. acs.org For derivatives like 3-methyl-1-phenyl-2-phospholene 1-oxide, ¹³C NMR data is available and contributes to its structural confirmation. chemicalbook.comnih.gov

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals in complex spectra. libretexts.org

Table 3: Selected ¹³C NMR Data for 3-Methyl-1H-phosphole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1-(2,4-Di-tert-butyl-6-methylphenyl)-3-methylphosphole | Not specified | Various | Conformational effects observed | acs.org |

| 3-Methyl-1-phenyl-2-phospholene 1-oxide | CDCl₃ | Various | Data available | chemicalbook.comguidechem.com |

| 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | Not specified | Various | Data available | nih.gov |

Detailed ¹³C NMR assignments can be found in the referenced literature.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. rsc.org This method is particularly useful for studying the aggregation and solvation of molecules in solution, providing insights into their effective molecular weight (MW). rsc.orgresearchgate.net

By using external calibration curves, DOSY-NMR can provide accurate MW estimations with errors of less than ±9%, making it a robust tool for investigating the formation of aggregates in organometallic complexes and other species in solution. rsc.org This technique has been successfully applied to study the aggregation and solvation of organolithium derivatives, demonstrating its utility in complex solutions. rsc.org For polymers, DOSY can be used to determine weight-average molecular weights. nih.gov While specific DOSY studies on 3-Methyl-1H-phosphole itself are not detailed in the provided context, the principles of the technique are broadly applicable to understanding its behavior in solution, especially its potential to form aggregates or interact with other species. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of 3-Methyl-1H-phosphole and its derivatives. massbank.jpnist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula of a compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the mass spectrum of 3-methyl-1-phenyl-2-phospholene-1-oxide (electron ionization) has been documented and provides insights into its fragmentation pathways. nist.gov Mass spectrometry data is also available for other derivatives such as 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide. massbank.jp In the study of novel phosphole-fluorene π-conjugated systems, the structures of the synthesized gold complexes and thiooxophospholes were supported by high-resolution mass spectrometry. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.org For 3-Methyl-1H-phosphole and its derivatives, IR spectroscopy can confirm the presence of characteristic bonds such as P=O in phosphole oxides and C=C and C-H bonds within the phosphole ring and its substituents.

The IR spectrum of 3-methyl-1-phenyl-2-phospholene-1-oxide is available and shows characteristic absorption bands. nist.gov For palladium(II) complexes of 3,4-dimethyl-1-phenylphosphole, IR spectra were recorded as KBr disks. oup.com The analysis of these spectra helps in understanding the bonding and structural features of these compounds. oup.comnist.gov

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence spectroscopies are powerful tools to probe the electronic structure and excited-state properties of phosphole-containing π-conjugated systems. The unique electronic features of the phosphole ring allow for significant tuning of its optical characteristics.

The electronic absorption bands observed in the UV-visible spectra of phosphole derivatives are primarily attributed to π → π* transitions within the conjugated system. academie-sciences.fr The π-system of a phosphole can be conceptualized as being constructed from the π-molecular orbitals of a cis-1,3-butadiene fragment and the orbitals of the phosphorus atom. acs.org

A key feature of 1H-phospholes is the pyramidal geometry at the phosphorus atom. This geometry results in the phosphorus lone pair having a pronounced s-character, which prevents its efficient overlap and conjugation with the endocyclic diene's π-system. academie-sciences.fracs.org Consequently, the aromaticity of phospholes is considered weak compared to their lighter heterocyclic analogues like pyrrole (B145914). academie-sciences.frkyoto-u.ac.jp

Delocalization within the phosphole ring is understood to occur significantly through a mechanism of hyperconjugation. This involves the interaction between the σ* orbital of the exocyclic bond on the phosphorus atom (P-R) and the π* orbital of the butadiene moiety. academie-sciences.frkyoto-u.ac.jp Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, have confirmed that the main absorption maxima in many phosphole derivatives correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org In many cases, both the HOMO and LUMO are primarily localized on the phosphole unit, characterizing the excitation as a local π → π* transition. acs.org

Modification of the Phosphorus Center: The reactivity of the trivalent phosphorus atom allows for straightforward chemical modifications that significantly impact the electronic and optical properties. academie-sciences.fr

Oxidation/Thionation: Oxidation of the phosphorus atom to form a phosphine (B1218219) oxide (P=O), or conversion to a phosphine sulfide (B99878) (P=S) or selenide (B1212193) (P=Se), alters the electronic structure. acs.orgbeilstein-journals.org For instance, in benzophospholo[3,2-b]indole derivatives, the phosphine oxide exhibits strong blue fluorescence, whereas the corresponding sulfide and selenide show significantly quenched fluorescence. beilstein-journals.org This quenching is attributed to the involvement of lone-pair orbitals on the sulfur or selenium atoms in the frontier molecular orbitals, leading to dipole-forbidden HOMO-LUMO transitions. beilstein-journals.org

Quaternization: The formation of cationic phospholium salts by, for example, methylation of the phosphorus atom, creates a strong electron-accepting center. This modification typically leads to a significant red shift in the emission wavelength compared to the parent phosphole. beilstein-journals.org

Coordination to Metals or Boranes: Complexation of the phosphorus atom with a gold complex or a borane (B79455) can also modulate the photophysical properties. Borane complexes of indole-fused phospholes have been shown to exhibit high fluorescence quantum yields. beilstein-journals.org

Substitution on the Phosphole Ring: Attaching different functional groups to the carbon backbone of the phosphole ring is a common strategy for tuning its properties.

Aryl and Heteroaryl Substituents: Introducing aryl or heteroaryl groups (e.g., thienyl, pyridyl) at the 2- and 5-positions of the phosphole ring extends the π-conjugated system. academie-sciences.frkuleuven.be This extension generally lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption and emission maxima. kuleuven.bersc.org The specific nature of the substituent dictates the extent of this shift. rsc.org

Ring Hydrogenation: Altering the conjugation within the phosphole ring itself has a dramatic effect. For example, the hydrogenation of the pentaphenylphosphole ring to a 2,5-dihydro-phosphole derivative disrupts the π-conjugation of the five-membered ring. This structural change leads to a significant hypsochromic (blue) shift in the fluorescence, changing the emission from yellow to blue. nih.gov

The following table summarizes the optical properties of selected phosphole derivatives, illustrating the effects of structural modifications.

| Compound/Derivative | Modification Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference(s) |

| Pentaphenylphosphole (PPP) | Parent π-conjugated ring | - | Cyan (in crystal) | AIE active | nih.gov |

| Pentaphenylphosphole-1-oxide (PPPO) | P-Oxidation | - | Yellow (in crystal) | AIE active | nih.gov |

| 1,2,3,4,5-Pentaphenyl-2,5-dihydro-phosphole-1-oxide (H2PPPO) | Ring Hydrogenation + P-Oxidation | - | Blue (in crystal) | Mild AIE | nih.gov |

| Benzophospholo[3,2-b]indole (Parent) | Fused Ring System | ~357 | - | - | beilstein-journals.org |

| Benzophospholo[3,2-b]indole phosphine oxide | P-Oxidation | ~355 | 450 | 75% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole phosphine sulfide | P-Thionation | ~355 | - | 1% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole phospholium triflate | P-Quaternization (Methylation) | ~355 | 465 | 67% | beilstein-journals.org |

| 2-Methyl-1H-1,3-benzazaphosphole | Fused Ring System | 297 | 410 | 8% | rsc.org |

| 2-(2-Thienyl)-1H-1,3-benzazaphosphole | Heteroaryl Substitution | 335 | 420 | 53% | rsc.org |

AIE: Aggregation-Induced Emission

X-ray Diffraction Analysis of Molecular Structures

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of phosphole derivatives in the solid state, revealing key parameters such as bond lengths, bond angles, and molecular planarity. academie-sciences.frbeilstein-journals.org

The geometry of the phosphorus atom is a critical structural feature. In tricoordinate (σ³) phospholes, the phosphorus atom typically adopts a pyramidal geometry. academie-sciences.fr The degree of this pyramidalization can be influenced by the steric bulk of the substituent on the phosphorus atom. For instance, attaching a sterically demanding group like 2,4,6-tri-tert-butylphenyl to a 3-methylphosphole was shown to drastically flatten the phosphorus pyramid. researchgate.net This flattening enhances planarity and electron delocalization, leading to a higher degree of aromaticity as measured by the Bird index. researchgate.net In tetracoordinate (σ⁴) species, such as phosphine oxides or phospholium salts, the phosphorus center adopts a tetrahedral geometry. beilstein-journals.orgbeilstein-journals.org

The bond lengths within the phosphole ring provide insight into the extent of π-conjugation. In systems with significant electron delocalization, the carbon-carbon bond lengths within the diene portion of the ring are often intermediate between typical single and double bonds. rsc.org

The table below presents selected structural data from X-ray diffraction studies of representative phosphole derivatives.

| Compound | P-Atom Geometry | Sum of Angles at P (°C-P-C) | P-C Ring Bond Lengths (Å) | C-C Ring Bond Lengths (Å) | Key Feature | Reference(s) |

| 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole | Flattened Pyramid | - | - | C3-C4 shortened | Steric hindrance from the P-substituent flattens the P-pyramid, increasing aromaticity. | researchgate.net |

| Benzo[f]naphtho[2,3-b]phosphoindole (trivalent P) | Pyramidal | 296.0 | 1.822, 1.833 | - | The fused ring system is almost coplanar. | beilstein-journals.org |

| Benzophospholo[3,2-b]indole (trivalent P) | Pyramidal | - | - | - | The fused tetracyclic moiety is planar. | beilstein-journals.org |

| Benzophospholo[3,2-b]indole phosphine oxide | Tetrahedral | - | - | - | The fused tetracyclic moiety is planar. | beilstein-journals.org |

| 1H-1,3-benzazaphosphole derivative (3c) | Planar (within ring) | 88.8 (C1-P-C2) | P=C1: 1.745, P-C2: 1.800 | C2-C3: 1.395 | The atoms of the heterocycle lie in a nearly perfect plane. | rsc.org |

Applications and Functional Materials Derived from 3 Methyl 1h Phosphole

Phospholes as Ligands in Homogeneous Catalysis

Phospholes, serving as phosphorus(III) ligands, have been instrumental in advancing homogeneous catalysis. ecampus.com Their distinct electronic nature, which can be fine-tuned through substitution, allows for the rational design of catalysts with specific activities and selectivities. researchgate.net The coordination of phospholes to transition metals is a key step in the formation of catalytically active species. researchgate.net

Formation of Transition Metal Complexes (e.g., Palladium, Platinum, Rhodium, Copper)

3-Methyl-1H-phosphole and its derivatives readily form complexes with a variety of transition metals, including palladium, platinum, rhodium, and copper. google.comacs.orgnih.gov These complexes are often the precursors to active catalysts in a range of chemical reactions. acs.org The coordination of the phosphole ligand to the metal center can significantly influence the electronic and steric environment of the metal, thereby dictating the catalytic outcome. acs.org

For instance, new chiral 1-pyrrolidinophosphole ligands have been synthesized and shown to act as monodentate ligands, forming mononuclear disubstituted phosphole complexes with palladium(II) and platinum(II) precursors. researchgate.net The synthesis of palladium and platinum ferrocenes with phosphaalkene ligands has also been reported. acs.org Furthermore, triazole-functionalized phosphole and azaphosphole derivatives have been used to create transition metal complexes. researchgate.net The versatility of phospholes allows for their incorporation into various ligand scaffolds, including dendritic structures, to create multicenter homogeneous catalysts. acs.org

Table 1: Examples of Transition Metal Complexes with Phosphole Ligands

| Metal | Ligand Type | Application | Reference |

| Palladium | Chiral 1-pyrrolidinophosphole | Asymmetric allylic substitution | researchgate.net |

| Platinum | Chiral 1-pyrrolidinophosphole | Asymmetric allylic substitution | researchgate.net |

| Rhodium | Phosphole-phosphine | Hydrogenation | researchgate.net |

| Palladium | Dendritic diphosphane | Stille coupling | acs.org |

| Ruthenium | Dendritic diphosphane | Knoevenagel condensation, Michael addition | acs.org |

Catalytic Applications in C-C Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Phosphole-based ligands have demonstrated significant utility in palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. sigmaaldrich.com These reactions, including the Suzuki-Miyaura, Stille, and Heck couplings, are essential for the construction of complex organic molecules. sigmaaldrich.comnih.gov

Suzuki-Miyaura Coupling: This reaction has been a cornerstone for creating C-C bonds between organoboron compounds and organohalides. researchgate.net The first Suzuki-type cross-coupling was reported in 1981. libretexts.org Phosphine (B1218219) ligands are crucial in facilitating this reaction. nih.gov While specific examples directly employing 3-Methyl-1H-phosphole are not prevalent in the provided results, the general applicability of phosphole ligands suggests their potential in this area. researchgate.netlibretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. nih.govmdpi.com

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. mdpi.com Palladium catalysts are commonly employed, and phosphine ligands play a vital role. mdpi.com For instance, a double Stille coupling has been used in the synthesis of bis(benzo[b]phosphole) P-oxides.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. masterorganicchemistry.com Palladium catalysts are central to this transformation, and phosphine-ligated palladium complexes are often used, though sometimes under high temperatures. eiu.edu The synthesis of bis(benzo[b]phosphole) P-oxides has been achieved through a Heck reaction.

Table 2: C-C Coupling Reactions Catalyzed by Phosphole-Metal Complexes

| Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Palladium/Phosphine Ligands | Organoborons and Organohalides | Biaryls, Conjugated Systems | researchgate.netlibretexts.org |

| Stille | Pd₂(dba)₃ / (2-furyl)₃P | Halides and Organostannanes | π-conjugated systems | |

| Heck | Pd(OAc)₂ | Iodide and Alkene | π-conjugated systems |

Catalysis in Hydrogenation and Hydroformylation Reactions

Phosphole ligands have proven effective in rhodium-catalyzed hydrogenation and hydroformylation reactions. rsc.org

In hydrogenation , rhodium complexes of phospholes have been investigated as homogeneous catalysts for the hydrogenation of alkenes like 1-hexene. researchgate.net Some phosphole-rhodium complexes have shown hydrogenation rates comparable to well-established catalysts. researchgate.net The performance of [Rh(COD)₂]PF₆/phosphole systems has been evaluated in the hydrogenation of functionalized olefins. rsc.org

Hydroformylation , the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is another area where phosphole ligands excel. acs.org They have been used in the cobalt-catalyzed hydroformylation of terminal olefins. rsc.org Rhodium complexes with phosphole ligands have shown high activity and selectivity in the hydroformylation of various substrates. rsc.org For example, phosphole-promoted rhodium catalysts have been successfully used in the hydroformylation of estragole, a renewable starting material. researchgate.net These catalysts demonstrated high efficiency and regioselectivity. researchgate.net

Enyne Cycloisomerization Catalysis

Cationic gold(I) complexes bearing phosphole ligands have emerged as active and selective catalysts for the cycloisomerization of enynes. acs.org This reaction is a powerful tool for the synthesis of cyclic compounds. nih.gov The catalytic activity often correlates with the σ-donor ability of the phosphole ligand. acs.org For instance, gold complexes with 1-phenyl-2,3,4,5-tetramethylphosphole (B8399251) have shown high efficiency. acs.org Platinum catalysts have also been employed for the cycloisomerization of hydroxylated enynes. nih.gov While some ruthenium-sulfoxide complexes were found to be inefficient for enyne cycloisomerization, the potential of other phosphole-metal systems remains an active area of research. stanford.edu

Asymmetric Catalysis with Chiral Phosphole Ligands

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netrug.nlsioc-journal.cn Chiral phosphole ligands have been synthesized and applied in various asymmetric transformations. rsc.org

A notable application is in the palladium-catalyzed asymmetric allylic substitution. researchgate.net Chiral pyrrolidino-phosphole ligands have been used to create palladium catalysts that are highly active in the reaction between 1,3-diphenylprop-2-enylacetate and dimethyl malonate, although the enantioselectivity was moderate. researchgate.netrsc.org These chiral phosphole ligands behave as P-monodentate ligands towards palladium(II). rsc.org

Organocatalysis by Phosphole Compounds

In addition to their role as ligands for transition metals, phosphole compounds themselves can act as organocatalysts. researchgate.netrsc.org Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research. rsc.org While the provided search results mention the recognition of phospholes as organocatalysts, specific examples detailing the use of 3-Methyl-1H-phosphole in this context are limited. rsc.orgtcichemicals.comacs.orgtcichemicals.com However, the broader class of phosphole derivatives, such as dibenzophospholes, have found applications in organocatalysis. rsc.org

Electro-Optical and Organic Electronic Materials

The incorporation of the phosphole moiety into π-conjugated systems has been a significant area of research, leading to the development of materials with promising electro-optical properties for various organic electronic devices.

Phospholes are considered valuable building blocks for functional π-conjugated organic materials due to their distinct properties. mdpi.com The pyramidal geometry of the phosphorus atom in 1H-phospholes inhibits the orbital interaction of the phosphorus lone pair with the butadiene π-system. mdpi.com However, there is an effective interaction between the π* orbital of the diene moiety and the σ* orbital of the exocyclic P-C bond, resulting in a low-lying lowest unoccupied molecular orbital (LUMO). mdpi.com This characteristic makes phospholes and their derivatives attractive for creating π-conjugated systems with tunable electronic and optical properties. mdpi.compsu.edu

The reactivity of the phosphorus atom allows for chemical modifications, such as oxidation or coordination to metal ions, which can significantly alter the electronic structure of the π-conjugated material. psu.eduacademie-sciences.fr This provides a powerful tool for tailoring the properties of these materials without requiring extensive multi-step syntheses. psu.edu For instance, the oxidation of the phosphorus center to a phosphine oxide creates an electron-accepting unit within the π-conjugated framework. mdpi.com

Donor-acceptor type π-conjugated polymers containing phosphole units have been synthesized, exhibiting high highest occupied molecular orbital (HOMO) and low LUMO energy levels. tandfonline.com This structure leads to a narrower band gap due to intramolecular charge transfer (ICT), which is beneficial for certain optoelectronic applications. tandfonline.com

Table 1: Electronic Properties of Selected Phosphole-Based π-Conjugated Polymers

| Polymer/Oligomer Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene-Phosphole Copolymer | -5.13 | -3.25 | 1.78 |

Data sourced from relevant research articles. tandfonline.com

Phosphole derivatives have shown significant promise as materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their tunable electronic properties, achieved through modification of the phosphorus atom, make them suitable for use as emissive layers, charge transport layers, and host materials in OLEDs. psu.eduresearchgate.netcore.ac.uk The performance and emission color of OLEDs can be varied based on the specific phosphole-based material used. academie-sciences.fr

Phosphole-containing π-conjugated systems have been designed to be highly emissive in the solid state, a crucial requirement for OLED applications. core.ac.ukscispace.com The pyramidal shape of the phosphorus atom can prevent π-stacking in the solid state, which helps to promote solid-state emission. scispace.com

For instance, certain dithienophosphole compounds exhibit strong intramolecular charge transfer character and high photoluminescence quantum yields, leading to their successful application in fluorescent OLEDs with external quantum efficiencies of up to 3.0%. acs.org Benzofuran-fused phosphole derivatives have also been synthesized and used as emitters in OLEDs, demonstrating the potential of these novel scaffolds for optoelectronic applications. scispace.com In some cases, phosphole derivatives have been used as orange dopants in a blue-emitting matrix to create white organic light-emitting diodes (WOLEDs). scispace.com

Furthermore, phosphole oxides are utilized for their electron-transporting capabilities due to the electron-withdrawing nature of the P=O group. scispace.com Benzo[b]phosphole sulfides have been employed as electron-transporting layers (ETLs) in OLEDs, showcasing the versatility of phosphole derivatives in device architecture. core.ac.ukacs.org

Table 2: Performance of Selected Phosphole-Based OLEDs

| Phosphole Derivative | Role in OLED | External Quantum Efficiency (EQE) | Emission Color |

| Dithienophosphole compound | Active Material | Up to 3.0% | Yellow |

| Benzofuran-fused phosphole | Emitter | - | Blue-Green |

| Thiooxophosphole-fluorene | Emitter | High | - |

| Osmium(II) metal complexes with phosphole ligands | Emitter | High | Orange/Red |

Data compiled from various studies. researchgate.netrsc.orgcore.ac.ukacs.orgscispace.com

Phosphole-based materials are emerging as promising candidates for use in organic photovoltaics (OPVs) and organic solar cells. researchgate.netwikipedia.org The ability to tune their electronic energy levels makes them suitable for use as both donor and acceptor materials in the active layer of these devices. acs.orghku.hkfigshare.com

The incorporation of phosphole units into donor-acceptor copolymers can lead to materials with narrow band gaps, which is advantageous for harvesting a broader range of the solar spectrum. tandfonline.com For example, copolymers based on phosphole and benzodithiophene have been synthesized and applied in bulk heterojunction organic solar cells. researchgate.net

In one study, dithienophosphole derivatives were used as donor materials in vacuum-deposited OPVs, achieving power conversion efficiencies (PCEs) of up to 4.23%. acs.org This represented the first use of phosphole-based small molecules as donor materials in this type of device. acs.org Thiophene-phosphole copolymers and other donor-π-acceptor dyes containing phosphole units have also been investigated for their applications in organic solar cells, with initial results providing valuable insights for the design of new phosphorus-containing materials for molecular electronics. researchgate.net

The development of non-fullerene acceptors (NFAs) has significantly advanced the field of OPVs, and phosphole-based structures can contribute to this area. nih.gov The stability of OPVs is a critical factor for their commercialization, and research into stable phosphole-based materials is ongoing. nih.gov

Table 3: Performance of Selected Phosphole-Based Organic Photovoltaic Devices

| Phosphole-Based Material | Device Structure | Power Conversion Efficiency (PCE) |

| Dithienophosphole derivative | Vacuum-deposited OPV | Up to 4.23% |

| P,S-bridged copolymers | Bulk heterojunction OPV | Up to 0.65% |

Data sourced from cited research. researchgate.netacs.org